molecular formula C9H8ClFO2 B161020 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine CAS No. 131728-94-4

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

Cat. No.: B161020
CAS No.: 131728-94-4
M. Wt: 202.61 g/mol
InChI Key: FMONGDHUPLQOCP-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzodioxine ring

Scientific Research Applications

8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects . Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are often summarized in a material safety data sheet . These might include information on toxicity, flammability, and environmental impact.

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on clinical trials . If it’s a potential monomer for polymer production, research might focus on its polymerization behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine typically involves the chloromethylation of a precursor benzodioxine compound. One common method includes the reaction of the benzodioxine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) under mild conditions . The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of environmentally friendly catalysts and solvents is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions: 8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Various substituted benzodioxines.

    Oxidation Products: Corresponding oxides and carboxylic acids.

    Reduction Products: Dechlorinated benzodioxines.

Comparison with Similar Compounds

Uniqueness: 8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine is unique due to the combination of a chloromethyl group and a fluorine atom on a benzodioxine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMONGDHUPLQOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381627
Record name 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131728-94-4
Record name 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloromethyl-6-fluoro-4H-benzo[1,3]dioxine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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